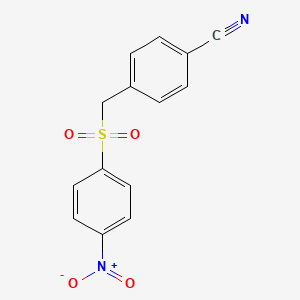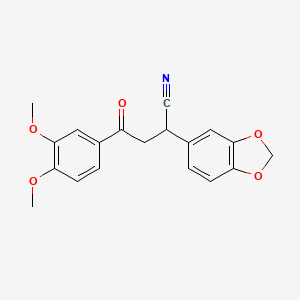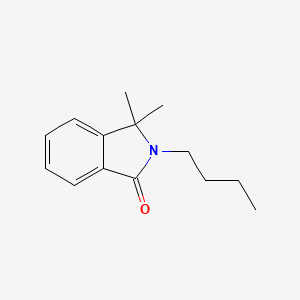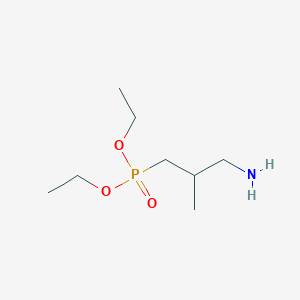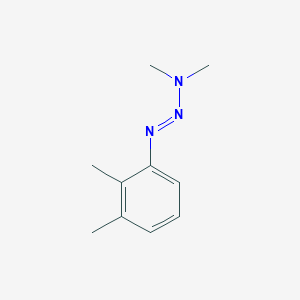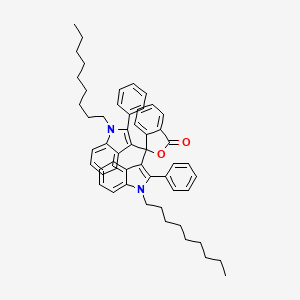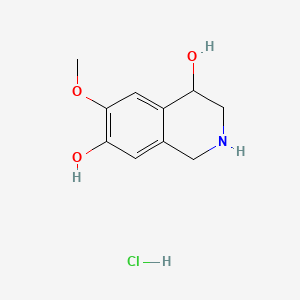
6-methoxy-1,2,3,4-tetrahydroisoquinoline-4,7-diol Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4,7-diol Hydrochloride is a chemical compound with the molecular formula C10H14ClNO3 It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4,7-diol Hydrochloride typically involves the reaction of 3-methoxyphenethylamine with formaldehyde under acidic conditions to form the tetrahydroisoquinoline core. This is followed by hydroxylation at the 4 and 7 positions to introduce the diol functionality. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
化学反応の分析
Types of Reactions
6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4,7-diol Hydrochloride can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
科学的研究の応用
6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4,7-diol Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective and neurotoxic effects.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Used in the development of new materials and chemical processes
作用機序
The mechanism of action of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4,7-diol Hydrochloride involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems, particularly dopamine and serotonin pathways. The compound may also interact with enzymes involved in oxidative stress and inflammation, contributing to its neuroprotective effects .
類似化合物との比較
Similar Compounds
- 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 7-Methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride
- 6-Bromo-1,2,3,4-tetrahydroisoquinoline Hydrochloride
Uniqueness
6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4,7-diol Hydrochloride is unique due to the presence of both methoxy and diol functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other tetrahydroisoquinoline derivatives, making it a valuable compound for research and development .
特性
CAS番号 |
41462-33-3 |
|---|---|
分子式 |
C10H14ClNO3 |
分子量 |
231.67 g/mol |
IUPAC名 |
6-methoxy-1,2,3,4-tetrahydroisoquinoline-4,7-diol;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c1-14-10-3-7-6(2-8(10)12)4-11-5-9(7)13;/h2-3,9,11-13H,4-5H2,1H3;1H |
InChIキー |
KONIYVMSXQZZFQ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2CNCC(C2=C1)O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


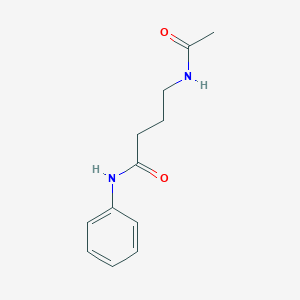
![3-Oxo-4-[2-(2,4,5-trichlorophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14654064.png)


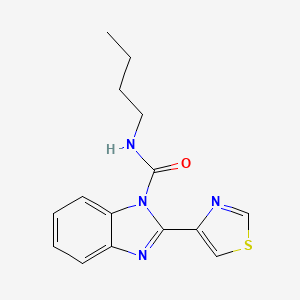
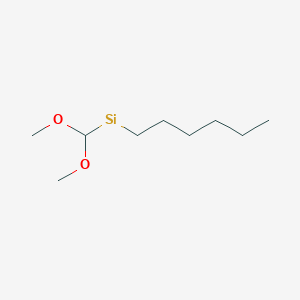
![3-[[4-[3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-YL]phenyl]sulfonyl]-N-[2-(dimethylamino)ethyl]-propanamide](/img/structure/B14654103.png)

